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molecular formula C8H6FIO2 B2404704 Methyl 2-fluoro-6-iodobenzoate CAS No. 146014-66-6

Methyl 2-fluoro-6-iodobenzoate

Cat. No. B2404704
M. Wt: 280.037
InChI Key: IGNCVPBULCJIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062033B2

Procedure details

Oxalyl chloride (2.5 ml, 28.66 mmol, 1.5 eq.) was added at room temperature to a suspension of 2-fluoro-6-iodobenzoic acid (5.1 g, 19.17 mmol, 1 eq.) in 40 ml of dry DCM under nitrogen atmosphere. A few drops of dry DMF were added and the mixture was stirred at room temperature for 1 h. The solvent was removed by distillation. The obtained residue was taken up in acetonitrile, which was distilled again, to remove excess acidity. The resulting brown oil was dissolved in dry DCM and the resulting solution was dropwise added to a suspension of potassium carbonate (7 g, 50.6 mmol, 2.6 eq.) in 20 ml of dry methanol. The reaction mixture was then stirred at room temperature overnight.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C(Cl)=O.[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([I:17])[C:9]=1[C:10]([OH:12])=[O:11].C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.CN(C=O)C.CO>[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([I:17])[C:9]=1[C:10]([O:12][CH3:1])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5.1 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)I
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
which was distilled again
CUSTOM
Type
CUSTOM
Details
to remove excess acidity
DISSOLUTION
Type
DISSOLUTION
Details
The resulting brown oil was dissolved in dry DCM
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C(=O)OC)C(=CC=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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